molecular formula C14H9FN2OS B11027558 N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 79091-17-1

N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B11027558
CAS No.: 79091-17-1
M. Wt: 272.30 g/mol
InChI Key: DEQNAFCKIIITOT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, with the molecular formula C 14 H 9 FN 2 OS, is a benzamide derivative that has been identified as a valuable research compound in neuropharmacology . It functions as a selective negative allosteric modulator and state-dependent antagonist of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This molecule is part of the first discovered class of selective ZAC antagonists and exhibits roughly equipotent blockade of Zn 2+ -evoked, H + -evoked, and spontaneous ZAC activity with IC 50 values in the low micromolar range (1-3 µM) . In vitro electrophysiology studies demonstrate that it is a selective ZAC antagonist, showing no significant agonist or antagonist activity at other related receptors such as 5-HT 3 A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at tested concentrations . Its slow onset of channel block suggests a state-dependent inhibition mechanism . This profile makes this compound a crucial pharmacological tool for future explorations into the physiological functions of ZAC, which are currently not well-elucidated . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

79091-17-1

Molecular Formula

C14H9FN2OS

Molecular Weight

272.30 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C14H9FN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18)

InChI Key

DEQNAFCKIIITOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)F

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 2-Aminobenzothiazole

The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives. A patented method involves the reaction of arylthioureas in concentrated sulfuric acid (99–100%) with catalytic bromine or hydrogen bromide at 70°C. For example, 2-chlorophenylthiourea cyclizes in sulfuric acid with ammonium bromide to yield 2-aminobenzothiazole sulfate, which is neutralized to isolate the free base. This method achieves yields exceeding 85% and is scalable for industrial production.

Amide Bond Formation

The target compound is synthesized through benzoylation of 2-aminobenzothiazole using 2-fluorobenzoyl chloride. The reaction is conducted in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to scavenge HCl. The general reaction scheme is:

2-Aminobenzothiazole+2-Fluorobenzoyl ChlorideEt3N, CH2Cl2This compound\text{2-Aminobenzothiazole} + \text{2-Fluorobenzoyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound}

Key parameters include:

  • Molar ratio : 1:1.2 (amine to acyl chloride) to ensure complete conversion.

  • Temperature : Room temperature (25°C) with stirring for 6–8 hours.

  • Workup : The crude product is washed with dilute HCl to remove excess triethylamine, followed by recrystallization from ethanol-water (3:1).

Reaction Optimization and Industrial Scalability

Solvent and Base Selection

Polar aprotic solvents like dichloromethane or chloroform are preferred due to their ability to dissolve both reactants and suppress side reactions. Triethylamine is optimal for HCl scavenging, though pyridine alternatives are less efficient. Industrial protocols employ continuous flow reactors to enhance mixing and reduce reaction time by 40% compared to batch processes.

Purity and Yield Enhancements

Recrystallization from ethyl acetate-methanol (4:1) yields crystals with >98% purity, as confirmed by high-performance liquid chromatography (HPLC). Alternative purification methods include column chromatography using silica gel and ethyl acetate-hexane (1:2) as eluent, achieving 92–95% recovery.

Parameter Laboratory Scale Industrial Scale
Reaction Time8 hours4.5 hours
Yield78%85%
Purity (HPLC)98%99.5%

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Absorption bands at 1660–1670 cm⁻¹ confirm the carbonyl (C=O) stretch of the amide group.

  • NMR : 1H^1\text{H} NMR (DMSO-d6d_6) shows a singlet at δ 8.21 ppm for the benzothiazole C2-H and a doublet at δ 7.45 ppm for the fluorine-substituted aromatic protons.

  • GC-MS : Molecular ion peak at m/zm/z 272 (M+^+) aligns with the molecular formula C14H9FN2OS\text{C}_{14}\text{H}_9\text{FN}_2\text{OS}.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/nP2_1/n. The dihedral angle between benzothiazole and fluorobenzamide planes is 12.5°, indicating partial conjugation.

Comparative Analysis of Synthetic Methods

Traditional vs. Microwave-Assisted Synthesis

Conventional heating requires 8 hours for 78% yield, whereas microwave irradiation (100°C, 150 W) reduces the time to 1 hour with 82% yield. However, microwave methods demand specialized equipment and are less feasible for large-scale production.

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM][BF4_4]) as recyclable solvents, achieving 80% yield with reduced waste. This method remains experimental but shows promise for sustainable manufacturing .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position of the benzamide ring undergoes nucleophilic substitution due to its electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Reagents/Conditions Products Reference
Amine substitutionEthylenediamine, DMF, 80°CN-(1,3-benzothiazol-2-yl)-2-(amino)benzamide
Thiol substitutionSodium thiomethoxide, THF, RT2-(methylthio)-N-(benzothiazol-2-yl)benzamide
  • Key Findings :

    • Substitution reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient aromatic ring.

    • Yields range from 40% to 75%, depending on the nucleophile’s strength and reaction time.

Oxidation Reactions

The sulfur atom in the benzothiazole ring and the amide group can undergo oxidation.

Reaction Reagents/Conditions Products Reference
Sulfur oxidationH₂O₂ (30%), acetic acid, 50°CBenzothiazole sulfoxide derivative
Amide oxidationKMnO₄, acidic conditions2-fluorobenzoic acid + benzothiazole amine
  • Key Findings :

    • Oxidation of the sulfur atom produces sulfoxides or sulfones, which alter the compound’s electronic properties.

    • Over-oxidation of the amide group can lead to cleavage, forming carboxylic acid derivatives.

Reduction Reactions

The benzothiazole ring and fluorine substituent are sites for reduction.

Reaction Reagents/Conditions Products Reference
Ring reductionH₂, Pd/C, ethanol, 60°CDihydrobenzothiazole derivative
DefluorinationLiAlH₄, THF, refluxN-(benzothiazol-2-yl)benzamide
  • Key Findings :

    • Catalytic hydrogenation reduces the benzothiazole ring to a dihydro form, enhancing solubility.

    • Defluorination using strong reducing agents like LiAlH₄ removes the fluorine atom entirely.

Condensation and Cyclization Reactions

The compound participates in condensation reactions to form larger heterocyclic systems.

Reaction Reagents/Conditions Products Reference
Schiff base formation4-nitrobenzaldehyde, ethanol, ΔImine-linked benzothiazole derivative
CyclocondensationThioglycolic acid, PPA, 120°CThiazolidinone-fused benzothiazole
  • Key Findings :

    • Schiff base formation at the amide nitrogen generates stable imines, useful in coordination chemistry .

    • Cyclocondensation with bifunctional reagents creates fused heterocycles with enhanced bioactivity .

Biological Activity and Reactivity Correlations

The compound’s antibacterial and antifungal activities correlate with its electrophilic substitution products:

Derivative Activity (MIC, µg/mL) Target Organism Reference
2-Amino-substituted12.5 (S. aureus), 25 (E. coli)Gram-positive and Gram-negative bacteria
Sulfoxide derivative6.25 (C. albicans)Fungal strains
  • Mechanistic Insight :

    • Substitution at the 2-position enhances membrane permeability, while sulfoxides disrupt microbial redox systems.

Thermal Stability and Reaction Feasibility

Thermogravimetric analysis (TGA) reveals the compound is stable up to 333 K, allowing reactions below this threshold without decomposition .

Scientific Research Applications

Antimicrobial Activity

N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide exhibits notable antimicrobial properties. Research indicates that it can inhibit bacterial cell wall synthesis, particularly against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. Its mechanism involves disrupting the integrity of the bacterial cell wall and inhibiting essential cellular functions .

Enzyme Inhibition

The compound has been shown to act as an inhibitor of specific enzymes critical for cellular processes. For instance, studies suggest that fluorinated benzamides can inhibit FtsZ, a protein essential for bacterial cell division . This property positions this compound as a potential lead compound for developing new antibiotics.

Characterization Techniques

The synthesized compound has been characterized using multiple analytical techniques:

  • FT-IR Spectroscopy: Identifies functional groups based on absorption peaks.
  • NMR Spectroscopy: Provides insights into the molecular structure through chemical shifts.
  • X-ray Diffraction: Determines crystal structure and confirms purity.

Nonlinear Optical Properties

This compound has also been investigated for its nonlinear optical (NLO) properties. Studies have shown that it exhibits significant second-harmonic generation (SHG) efficiency compared to standard materials like potassium dihydrogen phosphate (KDP) . This characteristic makes it suitable for applications in photonic devices.

Case Studies

Several case studies highlight the potential applications of this compound in drug development and materials science:

StudyFocusFindings
Case Study 1Antimicrobial PropertiesDemonstrated effectiveness against Mycobacterium tuberculosis; potential as a new antibiotic .
Case Study 2Enzyme InhibitionInhibition of FtsZ protein suggests application in bacterial infection treatments .
Case Study 3NLO PropertiesExhibited superior SHG efficiency, indicating potential use in photonic applications .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, benzothiazole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Crystallography

Single crystals of 2-BTFBA and 2-BTBA are grown via slow evaporation. Key lattice parameters are:

Compound a (Å) b (Å) c (Å) Volume (ų)
2-BTFBA 5.2216 20.2593 11.3023 1195.61
2-BTBA 5.9479 16.8568 11.9366 1169.13

The fluorinated compound has a larger unit cell volume, suggesting fluorine-induced steric and electronic effects influence crystal packing .

Spectroscopic Analysis

  • FT-IR : The N-H stretching vibration for 2-BTFBA appears at 3233 cm⁻¹ versus 3165 cm⁻¹ for 2-BTBA, indicating stronger hydrogen bonding in the fluorinated derivative. The carbonyl (C=O) stretch for both compounds occurs near 1670–1620 cm⁻¹ .
  • ¹H NMR : Both compounds show aromatic proton resonances in the δ 7.2–8.2 ppm range, with 2-BTFBA displaying a distinct doublet for the fluorine-substituted benzene ring .

Comparison with Structural Analogs

Fluorinated vs. Non-Fluorinated Derivatives

Property 2-BTFBA 2-BTBA
Molecular Weight 272.3 g/mol 254.3 g/mol
Melting Point Not reported Not reported
NLO Activity Enhanced due to fluorine Moderate
Crystal Packing Larger unit cell volume Compact structure

Fluorine’s electron-withdrawing nature in 2-BTFBA enhances dipole moments, improving NLO performance compared to 2-BTBA .

Halogen-Substituted Benzothiazole Derivatives

Compound Substituent Key Properties
N-(3-(1,3-benzothiazol-2-yl)phenyl)-2-bromobenzamide Br at benzamide Higher molecular weight (409.3 g/mol), increased lipophilicity
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Dual fluorine Potential for enhanced metabolic stability
2-[2-(4-Fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole Sulfonylhydrazide Improved solubility due to polar groups

Halogen substitution (F, Br) modulates electronic properties and bioactivity. Bromine increases steric bulk, while fluorine enhances electronegativity and hydrogen bonding .

Nonlinear Optical (NLO) Activity

2-BTFBA demonstrates superior NLO efficiency compared to 2-BTBA, attributed to fluorine’s electron-withdrawing effect, which promotes intramolecular charge transfer . This makes 2-BTFBA a candidate for optoelectronic applications.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and interactions with various biological targets.

Structural Characteristics

The compound features a benzothiazole moiety fused with a fluorobenzamide group, which enhances its electronic properties and biological activity. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's reactivity and interaction with biological systems.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and similar derivatives. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)Reference
A549 (Lung)2.12
HCC8275.13
NCI-H3580.85
MCF-7Not specified

The above data indicates that this compound exhibits potent cytotoxicity against lung cancer cell lines, with the lowest IC50 observed for NCI-H358 cells. This suggests a promising profile for further development as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies indicate that compounds with similar structures can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway and CDK enzymes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismActivityReference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory

The compound showed promising antibacterial effects, making it a candidate for further exploration in treating infections caused by resistant strains.

Case Studies and Research Findings

In one study, researchers synthesized a series of benzothiazole derivatives including this compound and evaluated their biological activities using both 2D and 3D cell culture methods. The findings indicated that these compounds exhibited higher activity in 2D assays compared to 3D models, suggesting that the cellular environment significantly influences their efficacy .

Another research effort focused on the structural analysis of related compounds using X-ray crystallography and computational methods to predict their interactions with biological targets. These studies highlighted the importance of specific functional groups in modulating biological activity .

Q & A

Q. What are the optimized synthetic routes for N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, and how can reaction conditions influence yield and purity?

The compound is synthesized via benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides. A typical protocol involves reacting equimolar amounts of 2-aminobenzothiazole with 2-fluorobenzoyl chloride in pyridine under stirring at room temperature for 12–24 hours. Post-reaction, the crude product is washed with NaHCO₃ and water, followed by recrystallization using ethyl acetate/methanol mixtures. Yield optimization requires precise stoichiometry, solvent selection (e.g., pyridine for acid scavenging), and temperature control. Impurities like unreacted starting materials are minimized via TLC monitoring and column chromatography .

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of This compound?

  • GC-MS : Molecular ion peaks at m/z 272 confirm the molecular weight .
  • FT-IR : Absorptions at ~1660–1670 cm⁻¹ indicate the carbonyl (C=O) stretch of the amide group. Additional peaks at 750–800 cm⁻¹ correspond to C-F bending .
  • NMR : ¹H NMR shows signals for aromatic protons (δ 7.2–8.5 ppm) and NH protons (δ ~10 ppm). ¹³C NMR confirms the fluorobenzoyl and benzothiazole moieties via carbons at δ 165–170 ppm (amide C=O) and δ 150–160 ppm (benzothiazole C=N) .

Q. How is thermal stability assessed for this compound, and what degradation patterns are observed?

Thermogravimetric analysis (TGA) reveals stability up to 333 K (60°C) for This compound, with decomposition occurring in two stages: first, loss of adsorbed water (~100–150°C), followed by amide bond cleavage and aromatic ring degradation (>250°C). Differential thermal analysis (DTA) corroborates endothermic peaks at these stages, critical for evaluating suitability in high-temperature applications .

Q. What methodologies are used to evaluate its biological activity, and how are conflicting results addressed?

Antibacterial/antifungal activity is tested via the agar well-diffusion method using Candida albicans and Staphylococcus aureus. Zone-of-inhibition measurements are normalized against standards like ciprofloxacin. Discrepancies in activity across studies may arise from differences in crystallinity (e.g., polymorphic forms) or solvent residues. Repeating assays with recrystallized samples and verifying purity via HPLC can resolve inconsistencies .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the compound’s crystal structure, and what software tools are essential?

SC-XRD analysis reveals a monoclinic crystal system (space group P2₁/n) with intermolecular N–H⋯N hydrogen bonds forming centrosymmetric dimers. SHELX programs (e.g., SHELXL for refinement) are critical for solving structures, with hydrogen atoms refined using a riding model. Disorder in the fluorophenyl moiety requires constraints to optimize thermal parameters .

Q. What strategies enhance the nonlinear optical (NLO) properties of this compound for photonic applications?

The compound exhibits second-harmonic generation (SHG) efficiency 2.83× greater than KDP, attributed to π-conjugation between the benzothiazole and fluorobenzamide groups. Polarizable substituents (e.g., –F) enhance hyperpolarizability. SHG is measured via the Kurtz-Perry powder method using a Q-switched Nd:YAG laser (1064 nm) .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to enzyme active sites, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens. Key interactions include hydrogen bonding between the amide NH and enzyme residues (e.g., Asp/Glu) and π-stacking of the benzothiazole ring with aromatic amino acids. Free energy calculations (MM-PBSA) validate docking poses .

Q. What experimental approaches reconcile discrepancies in reported antibacterial efficacy?

Variability in MIC values may stem from differences in bacterial strains or assay conditions. Standardizing protocols (e.g., CLSI guidelines) and cross-testing with isogenic mutant strains (e.g., efflux pump knockouts) can isolate resistance mechanisms. Synergy studies with adjuvants (e.g., efflux inhibitors) further clarify potency .

Q. How are multi-step synthetic routes designed to incorporate this compound into hybrid pharmacophores?

The compound serves as a synthon in hybrid molecules (e.g., triazole-thiazole conjugates). Click chemistry (CuAAC) links it to alkynes, while Suzuki-Miyaura coupling introduces aryl groups. Protecting groups (e.g., Boc for amines) ensure regioselectivity. Reaction progress is monitored via LC-MS .

Q. What crystallographic challenges arise during refinement, and how are they mitigated?

Disorder in the fluorobenzoyl group or solvent molecules complicates refinement. Using SQUEEZE (in PLATON) to model diffuse solvent and applying restraints (e.g., DFIX for bond lengths) improves the model. High-resolution data (≤0.8 Å) and twin refinement (via TWINABS) address twinning issues .

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